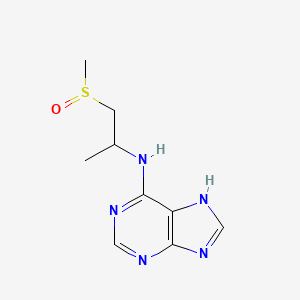![molecular formula C11H12FN5O2 B6631417 5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a triazole-based compound that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of FNPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
FNPA has been shown to have several biochemical and physiological effects, including inhibition of tubulin polymerization, induction of apoptosis in cancer cells, and inhibition of cell proliferation. FNPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FNPA is its high potency against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of FNPA is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its limited stability, which requires careful storage and handling.
Direcciones Futuras
There are several future directions for the study of FNPA, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in biosensors and imaging. FNPA can also be used as a tool to study the function of other proteins and enzymes, which can lead to the discovery of new drug targets. Additionally, the combination of FNPA with other drugs or therapies may enhance its anticancer activity and reduce the risk of side effects.
Métodos De Síntesis
FNPA has been synthesized using different methods, including the reaction of 5-fluoro-2-nitroaniline with propargyl alcohol and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 5-fluoro-2-nitroaniline with 3-azidopropylamine, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of FNPA.
Aplicaciones Científicas De Investigación
FNPA has potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, FNPA has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. In material science, FNPA has been used to synthesize fluorescent polymers, which have potential applications in biosensors and imaging. In chemical biology, FNPA has been used as a tool to study the function of proteins and enzymes.
Propiedades
IUPAC Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-9-2-3-11(17(18)19)10(8-9)13-4-1-6-16-7-5-14-15-16/h2-3,5,7-8,13H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVIUPMYSPRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)